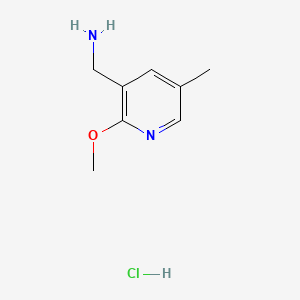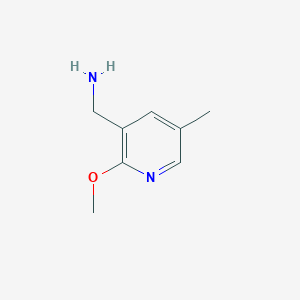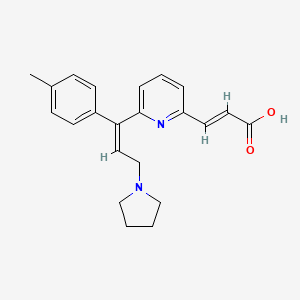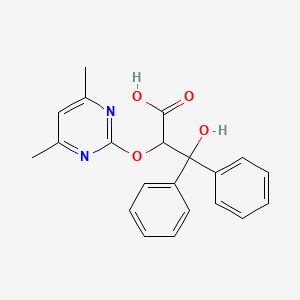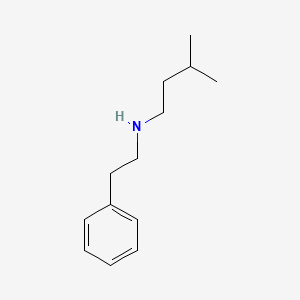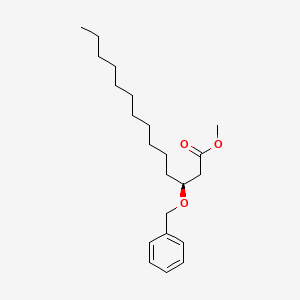
N-Desaminomethylsulfonyl-N-nitrylDofetilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Desaminomethylsulfonyl-N-nitrylDofetilide involves several steps. The starting materials typically include 4-nitrophenyl ethylamine and methanesulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction proceeds through a series of steps including nitration, sulfonation, and amination to yield the final product . Industrial production methods are similar but are scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
N-Desaminomethylsulfonyl-N-nitrylDofetilide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
N-Desaminomethylsulfonyl-N-nitrylDofetilide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Desaminomethylsulfonyl-N-nitrylDofetilide involves its interaction with specific molecular targets in the body. It primarily acts on ion channels, particularly potassium channels, to modulate their activity. This modulation affects the electrical activity of cells, particularly in the heart, leading to its potential use in treating arrhythmias . The compound’s effects are mediated through its binding to the ion channels, altering their conformation and function .
Comparison with Similar Compounds
N-Desaminomethylsulfonyl-N-nitrylDofetilide is unique due to its specific structural features and high purity. Similar compounds include:
Dofetilide: A well-known antiarrhythmic drug with a similar structure but different functional groups.
Sotalol: Another antiarrhythmic drug that acts on potassium channels but has a different chemical structure.
Ibutilide: Similar in function to dofetilide but with a different mechanism of action.
This compound stands out due to its specific applications in research and its high-quality production standards .
Properties
Molecular Formula |
C18H23N3O5S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-[2-[methyl-[2-(4-nitrophenoxy)ethyl]amino]ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C18H23N3O5S/c1-20(13-14-26-18-9-7-17(8-10-18)21(22)23)12-11-15-3-5-16(6-4-15)19-27(2,24)25/h3-10,19H,11-14H2,1-2H3 |
InChI Key |
HUSUTKNOYKBODA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)
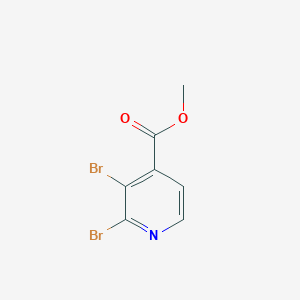
![3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B13447540.png)
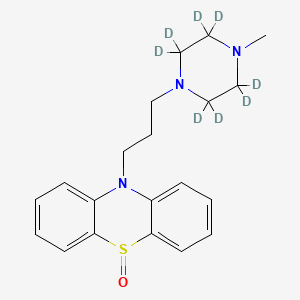

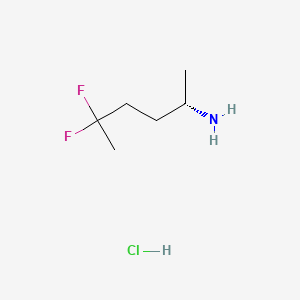
![2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)
